methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate
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Overview
Description
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate is an organic compound with a complex structure that includes an amino group, a carbonyl group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate can be achieved through a multi-step process. One common method involves the reaction of methyl acetoacetate with phenylethylamine under acidic conditions to form an intermediate. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenylethylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylethylamine derivatives.
Scientific Research Applications
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-amino-2-butenoate
- Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates
Uniqueness
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate is unique due to the presence of the phenylethylamine moiety, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4-oxo-4-(2-phenylethylamino)but-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)9-11(14)13(17)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,17)/b11-9- |
InChI Key |
UXZTZWBUFWZCHK-LUAWRHEFSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)NCCC1=CC=CC=C1)\N |
Canonical SMILES |
COC(=O)C=C(C(=O)NCCC1=CC=CC=C1)N |
Origin of Product |
United States |
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